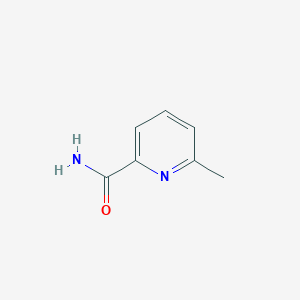
6-Methylpyridine-2-carboxamide
Übersicht
Beschreibung
6-Methylpyridine-2-carboxamide (MPCA) is a synthetic compound that has been used in multiple scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its ability to act as a building block for a variety of other compounds. MPCA is a member of the pyridine family, and is a colorless, crystalline solid. It has a molecular weight of 157.15 g/mol and a melting point of around 140°C.
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling in Quantitative Analysis
- Fluorescent Labeling Reagents : 6-Methylpyridine-2-carboxamide derivatives have been used as fluorescent labeling reagents for the quantitative analysis of carnitine. This application is significant in biochemical research for the detection and quantification of carnitine in various samples (Nakaya et al., 1996).
Synthesis of Nitropyridinecarboxamides
- Anticoccidial Agents : Nitropyridinecarboxamides, synthesized from compounds including this compound, have shown activity against Eimeria tenella, a parasite causing coccidiosis in poultry. This research is crucial in veterinary medicine and animal health (Morisawa et al., 1977).
Metal Complex Formation
- Coordination Chemistry : this compound has been utilized in the synthesis and characterization of metal complexes, particularly with metals like Cobalt (Co), Nickel (Ni), and Copper (Cu). These complexes have potential applications in fields like catalysis and material science (Yeşilkaynak, 2016).
C-H Acylation and Medicinal Chemistry
- C-H Acylation Studies : Rhodium(III)-catalyzed C-H acylmethylation of [2,2'-bipyridine]-6-carboxamides has been developed using this compound derivatives. Such reactions are significant in organic synthesis and pharmaceutical research (Yu et al., 2019).
Antitumor Activity
- Cytotoxic Activity in Cancer Research : Carboxamide derivatives of this compound have been investigated for their cytotoxic activity against cancer cell lines. This research contributes to the development of new anticancer drugs (Deady et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQXUVPRCWNHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494270 | |
| Record name | 6-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63668-37-1 | |
| Record name | 6-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide interact with its target and what are the downstream effects?
A1: This compound is hypothesized to target Prolyl-tRNA synthetase (PRS) in Plasmodium falciparum, the parasite responsible for malaria. [] PRS is a crucial enzyme for protein synthesis, and inhibiting it can disrupt parasite growth. While the exact binding mode remains to be fully elucidated, molecular docking studies suggest that the compound might occupy the ATP-binding site of PRS. [] This binding could potentially interfere with the enzyme's ability to attach the amino acid proline to its corresponding tRNA molecule, ultimately hindering protein synthesis in the parasite.
Q2: The research mentions different enantiomers of this compound. What is the significance of these different forms?
A2: Enantiomers are molecules that are mirror images of each other, much like our left and right hands. Despite having the same chemical formula, enantiomers can exhibit different biological activities. In the case of 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide, the S enantiomer demonstrated better binding affinity to Plasmodium falciparum PRS in molecular docking simulations compared to the R enantiomer. [] This computational finding aligns with in vitro antimalarial assays, where the S enantiomer also exhibited higher potency. [] This highlights the importance of chirality in drug development and the need to synthesize and evaluate the biological activity of individual enantiomers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)

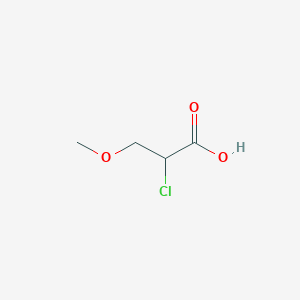
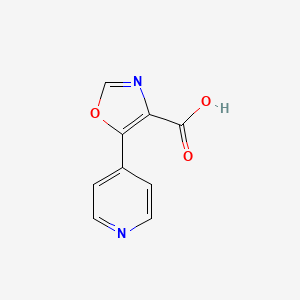
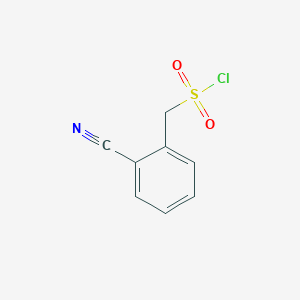
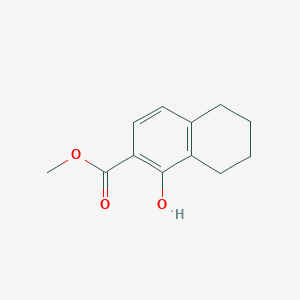

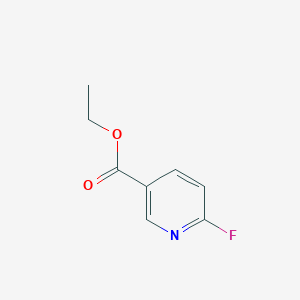
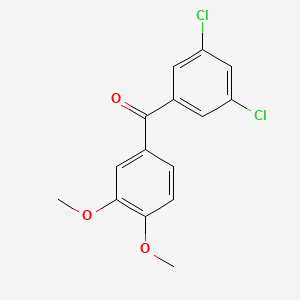
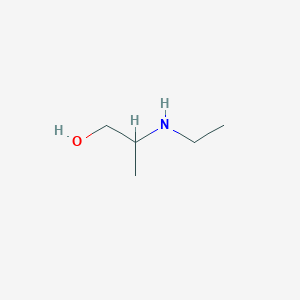
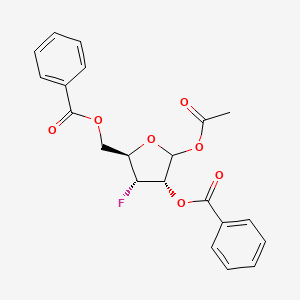
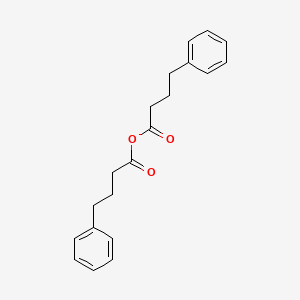
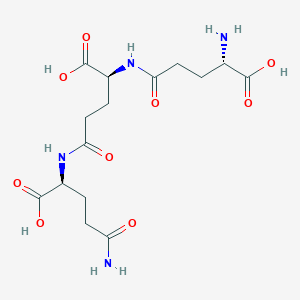
![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)